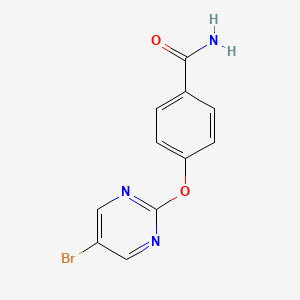
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone, also known as CFP, is a chemical compound that has been studied for its potential use in scientific research. CFP belongs to the class of phenylpiperazine derivatives, which are known to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is not fully understood. However, it is known to bind to the dopamine D3 receptor and the sigma-1 receptor, which are both involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce the release of dopamine in the striatum, suggesting that it may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is that it is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone. One area of interest is the development of this compound-based compounds with improved potency and selectivity for the dopamine D3 receptor and the sigma-1 receptor. Another area of interest is the investigation of this compound's potential as a treatment for dopamine-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes.
Métodos De Síntesis
The synthesis of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone involves the reaction of 2-chloro-6-fluoroacetophenone with 3,5-dimethylpiperazine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 137-139°C.
Aplicaciones Científicas De Investigación
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use as a tool compound for studying the function of these receptors.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8-6-17(7-9(2)16-8)13(18)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORZABURMRSREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)











